(E)-C-HDMAPP ammonium

Description

Dimethylallylpyrophosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Dimethylallyl diphosphate has been reported in Humulus lupulus, Aspergillus fumigatus, and other organisms with data available.

Dimethylallylpyrophosphate is a metabolite found in or produced by Saccharomyces cerevisiae.

isomeric with isopentenyl pyrophosphate

Properties

IUPAC Name |

3-methylbut-2-enyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O7P2/c1-5(2)3-4-11-14(9,10)12-13(6,7)8/h3H,4H2,1-2H3,(H,9,10)(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBIDRCWHNCKSTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

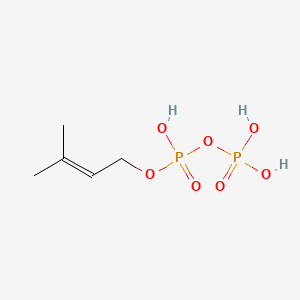

Canonical SMILES |

CC(=CCOP(=O)(O)OP(=O)(O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189331 | |

| Record name | 3,3-Dimethylallyl pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dimethylallylpyrophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001120 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

358-72-5 | |

| Record name | Dimethylallyl pyrophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=358-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethylallyl pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylallyl Diphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01785 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,3-Dimethylallyl pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylallylpyrophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001120 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

234 - 238 °C | |

| Record name | Dimethylallylpyrophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001120 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(E)-C-HDMAPP Ammonium: An In-depth Technical Guide on its Mechanism of Action as a Vγ9Vδ2 T Cell Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-C-HDMAPP ammonium (B1175870) is a potent synthetic phosphoantigen that has garnered significant interest in the field of immunology and cancer immunotherapy.[1][2][3] As a pyrophosphonate analogue of (E)-hydroxy-dimethyl-allyl pyrophosphate (HDMAPP), it exhibits enhanced stability in solution and in vascular circulation due to its resistance to chemical and enzymatic hydrolysis.[2] This technical guide provides a comprehensive overview of the mechanism of action of (E)-C-HDMAPP ammonium, with a focus on its role as a powerful activator of human Vγ9Vδ2 T cells.

Core Mechanism of Action: Activation of Vγ9Vδ2 T Cells

The primary mechanism of action of this compound is the potent and specific activation of Vγ9Vδ2 T cells, a subset of γδ T cells that play a crucial role in the immune response against microbial infections and tumors.[1][2] This activation is mediated through the butyrophilin 3A1 (BTN3A1) molecule, a type I transmembrane protein expressed on the surface of various cell types, including the Vγ9Vδ2 T cells themselves.

The activation cascade can be summarized in the following key steps:

-

Intracellular Sensing: Unlike conventional antigens that are presented on the cell surface, this compound enters the cell and is recognized by the intracellular B30.2 domain of the BTN3A1 molecule.

-

Conformational Change: The binding of this compound to the B30.2 domain of BTN3A1 induces a significant conformational change in the entire BTN3A1 protein. This "inside-out" signaling alters the extracellular conformation of BTN3A1.

-

TCR Engagement: The altered extracellular domain of BTN3A1 is then recognized by the Vγ9Vδ2 T cell receptor (TCR).

-

T Cell Activation: This engagement triggers the activation of the Vγ9Vδ2 T cell, leading to a cascade of downstream events, including cellular proliferation, cytokine production, and the initiation of cytotoxic activity against target cells.

A key cytokine produced upon activation is Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine involved in anti-tumor and anti-microbial immune responses.[1][2][3]

Quantitative Data

The potency of this compound as a Vγ9Vδ2 T cell activator has been quantified in vitro, primarily through the measurement of TNF-α release from peripheral blood mononuclear cells (PBMCs) or isolated γδ T cells. The following table summarizes the half-maximal effective concentration (EC50) for TNF-α release for this compound and provides a comparison with other relevant phosphoantigens.

| Compound | Type | EC50 for TNF-α Release (nM) |

| This compound | Synthetic Phosphoantigen | 0.91 [1][2][3] |

| (E)-HDMAPP ammonium | Natural Phosphoantigen | 0.39 |

| HMBPP | Natural Phosphoantigen | ~0.07 |

| IPP | Endogenous Phosphoantigen | >1000 |

Table 1: Comparative potency of various phosphoantigens in stimulating TNF-α release from human Vγ9Vδ2 T cells in vitro.

In vivo studies in a cynomolgus monkey model have demonstrated the potent ability of this compound to induce the expansion of γδ T cells.

| Parameter | Value |

| Animal Model | Cynomolgus Monkey |

| Dosing Range | 0.02 - 10 mg/kg |

| Route of Administration | Intravenous (i.v.) injection |

| Dosing Schedule | Single administration with daily subcutaneous low-dose IL-2 for 15 days |

| Outcome | Significant increase in circulating γδ T cells, with maximal effect at 5 and 10 mg/kg |

Table 2: Summary of in vivo study parameters for this compound in cynomolgus monkeys.[1]

Experimental Protocols

In Vitro TNF-α Release Assay

This protocol outlines a general procedure for assessing the in vitro activity of this compound by measuring TNF-α release from human peripheral blood mononuclear cells (PBMCs).

1. Isolation of PBMCs:

- Isolate PBMCs from fresh human blood or buffy coats using Ficoll-Paque density gradient centrifugation.

- Wash the isolated cells with sterile phosphate-buffered saline (PBS).

- Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

2. Cell Culture and Stimulation:

- Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well.

- Prepare serial dilutions of this compound in complete RPMI-1640 medium.

- Add the diluted compound to the wells containing the PBMCs. Include a vehicle control (medium only) and a positive control (e.g., phytohemagglutinin).

- Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

3. Measurement of TNF-α:

- After the incubation period, centrifuge the plate and collect the cell-free supernatants.

- Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

4. Data Analysis:

- Plot the TNF-α concentration against the log of the this compound concentration.

- Determine the EC50 value by fitting the data to a four-parameter logistic curve.

In Vivo Expansion of γδ T Cells in Cynomolgus Monkeys

This protocol is based on the methodology described for the in vivo evaluation of this compound.[1]

1. Animal Model and Housing:

- Use healthy, adult cynomolgus monkeys (Macaca fascicularis).

- House the animals in accordance with institutional and national guidelines for the care and use of laboratory animals.

2. Dosing and Administration:

- Prepare a sterile solution of this compound in a suitable vehicle for intravenous injection.

- Administer a single intravenous injection of this compound at the desired dose (e.g., 0.02, 0.1, 0.5, 2.5, 5, or 10 mg/kg).

- Concurrently, administer daily subcutaneous injections of low-dose recombinant human IL-2 for 15 days to support γδ T cell proliferation.

3. Blood Collection and Analysis:

- Collect peripheral blood samples at baseline (before treatment) and at various time points after treatment (e.g., daily or every few days for the duration of the study).

- Perform complete blood counts to monitor overall hematological parameters.

- Use flow cytometry to enumerate the population of Vγ9Vδ2 T cells in the peripheral blood. This typically involves staining with fluorescently labeled antibodies against CD3, Vγ9, and Vδ2.

4. Data Analysis:

- Calculate the absolute number and percentage of Vγ9Vδ2 T cells at each time point.

- Compare the post-treatment values to the baseline values to determine the fold-expansion of the γδ T cell population.

Mandatory Visualizations

Caption: Signaling pathway of this compound-mediated Vγ9Vδ2 T cell activation.

Caption: General experimental workflow for evaluating this compound activity.

Caption: The MEP/DOXP pathway for isoprenoid precursor biosynthesis.

References

(E)-C-HDMAPP Ammonium: A Technical Guide to its Immunomodulatory Role in Vγ9Vδ2 T Cell Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-C-HDMAPP ammonium (B1175870) is a potent synthetic phosphoantigen that plays a significant role in immunology by selectively activating Vγ9Vδ2 T cells, a subset of unconventional T cells involved in innate and adaptive immunity. This technical guide provides an in-depth overview of the mechanism of action, quantitative biological activity, and key experimental protocols related to (E)-C-HDMAPP ammonium. The information presented herein is intended to support researchers and professionals in the fields of immunology and drug development in harnessing the therapeutic potential of Vγ9Vδ2 T cell activation.

Introduction

Vγ9Vδ2 T cells are a unique population of T lymphocytes that can recognize small, non-peptidic phosphorylated molecules known as phosphoantigens. These antigens are intermediates of the isoprenoid biosynthesis pathway and are produced by various pathogens and cancer cells. (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HDMAPP) is a naturally occurring and highly potent phosphoantigen. (E)-C-HDMAPP is a phosphonate (B1237965) analogue of HDMAPP, and its ammonium salt form is a stable and effective activator of Vγ9Vδ2 T cells. The ammonium salt form enhances the solubility and stability of the compound, facilitating its use in experimental and preclinical settings. This guide will delve into the core aspects of this compound's immunological function.

Mechanism of Action: Vγ9Vδ2 T Cell Activation

The activation of Vγ9Vδ2 T cells by this compound is a complex process mediated by the butyrophilin 3A1 (BTN3A1) molecule expressed on the surface of antigen-presenting cells or target cells.

The key steps in the signaling pathway are:

-

Intracellular Binding: (E)-C-HDMAPP, being cell-permeable, enters the target cell and binds to the intracellular B30.2 domain of BTN3A1.

-

Conformational Change: This binding event induces a conformational change in the BTN3A1 protein, which is transmitted to its extracellular domain.

-

TCR Recognition: The altered conformation of the extracellular domain of BTN3A1 is then recognized by the Vγ9Vδ2 T cell receptor (TCR).

-

T Cell Activation: This recognition triggers a signaling cascade within the Vγ9Vδ2 T cell, leading to its activation, proliferation, and the exertion of effector functions, such as cytokine production and cytotoxicity against target cells.

Quantitative Data on Biological Activity

The potency of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Type | Assay | Reference |

| EC50 for TNF-α release | 0.91 nM | Human Vγ9Vδ2 T cells | TNF-α ELISA | [1][2] |

| Stimulatory Concentration for TNF-α release | 2 µM | Primary polyclonal human Vγ9Vδ2 T-cells | TNF-α ELISA | [1] |

Table 2: In Vivo Activity of this compound in a Cynomolgus Monkey Model

| Dose (intravenous) | Observation | Duration | Reference |

| 0.02 mg/kg | Significant increase in circulating γδ T cells | 15 days | [1] |

| 5 mg/kg | Maximal effect on γδ T cell expansion | 15 days | [1] |

| 10 mg/kg | Maximal effect on γδ T cell expansion | 15 days | [1] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are synthesized protocols for key experiments involving this compound.

In Vitro Vγ9Vδ2 T Cell Expansion and Activation

This protocol outlines the expansion of Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs) and their subsequent activation.

Materials:

-

Ficoll-Paque PLUS

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

This compound

-

Recombinant human Interleukin-2 (IL-2)

-

Human PBMCs isolated from healthy donor buffy coats.

-

Target cells (e.g., K562 cell line)

-

Antibodies for flow cytometry (e.g., anti-CD3, anti-Vγ9, anti-Vδ2, anti-CD69, anti-CD107a)

-

ELISA kit for TNF-α and IFN-γ quantification.

Protocol:

-

PBMC Isolation: Isolate PBMCs from buffy coats using Ficoll-Paque density gradient centrifugation.

-

Vγ9Vδ2 T Cell Expansion:

-

Plate PBMCs at a density of 1 x 106 cells/mL in complete RPMI 1640 medium.

-

Add this compound to a final concentration of 1 µM and IL-2 to a final concentration of 100 U/mL.

-

Incubate at 37°C in a 5% CO2 incubator for 12-14 days.

-

Every 2-3 days, add fresh medium containing IL-2 (100 U/mL).

-

-

Vγ9Vδ2 T Cell Purity Assessment: After the expansion period, assess the purity of the Vγ9Vδ2 T cell population using flow cytometry with antibodies against CD3, Vγ9, and Vδ2.

-

Activation Assay:

-

Harvest the expanded Vγ9Vδ2 T cells and resuspend in fresh medium.

-

Prepare target cells (e.g., K562) and pulse them with varying concentrations of this compound for 2-4 hours.

-

Wash the target cells to remove excess this compound.

-

Co-culture the expanded Vγ9Vδ2 T cells with the pulsed target cells at an effector-to-target (E:T) ratio of 10:1 for 4-6 hours.

-

-

Analysis:

-

Flow Cytometry: Stain the cells with antibodies against activation markers such as CD69 and degranulation marker CD107a to assess T cell activation.

-

ELISA: Collect the supernatant from the co-culture and quantify the concentration of secreted cytokines such as TNF-α and IFN-γ using an ELISA kit.

-

In Vivo Expansion of γδ T Cells in Cynomolgus Monkeys

This protocol is a summary of the in vivo study design to assess the expansion of γδ T cells.

Animal Model: Cynomolgus monkeys.

Treatment Regimen:

-

Administer this compound intravenously at doses ranging from 0.02 to 10 mg/kg.

-

To sustain the proliferation of γδ T cells, co-administer subcutaneous low doses of IL-2 daily for 15 days.

Monitoring:

-

Collect peripheral blood samples at regular intervals (e.g., baseline, and at different time points during and after the 15-day treatment period).

-

Perform flow cytometry on the blood samples to quantify the percentage and absolute number of circulating γδ T cells (Vγ9Vδ2+).

Conclusion

This compound is a highly effective and specific activator of human Vγ9Vδ2 T cells. Its potent immunostimulatory properties, demonstrated by a low nanomolar EC50 for TNF-α release and significant in vivo expansion of γδ T cells, make it a valuable tool for both basic immunological research and the development of novel cancer immunotherapies. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore and utilize the therapeutic potential of this compound.

References

(E)-C-HDMAPP Ammonium: A Technical Guide to its Chemical Structure, Properties, and Immunomodulatory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-C-HDMAPP ammonium (B1175870) is a potent synthetic phosphoantigen that has garnered significant interest in the field of immunology and cancer immunotherapy. As an effective activator of γδ T cells, a unique subset of cytotoxic lymphocytes, it holds considerable promise for therapeutic applications. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of (E)-C-HDMAPP ammonium. Detailed experimental protocols for the expansion of γδ T cells and the assessment of their activation via TNF-α release are provided, along with a visualization of the key signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel immunotherapeutic strategies.

Chemical Structure and Properties

This compound, also known as (E)-5-hydroxy-4-methylpent-3-enyl pyrophosphate ammonium salt, is the pyrophosphonate analog of (E)-hydroxy-dimethylallyl pyrophosphate (HDMAPP). The replacement of an oxygen atom with a methylene (B1212753) group in the pyrophosphate moiety confers greater stability against hydrolysis, enhancing its potential as a therapeutic agent.[1][2]

Chemical Structure

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₂₃N₃O₇P₂ | [3] |

| Molecular Weight | 311.21 g/mol | [3] |

| CAS Number | 933030-60-5 | [3] |

| Appearance | Solid | [3] |

| Solubility | Soluble in PBS (pH 7.2) | [2] |

| Stability | More stable against hydrolysis than its pyrophosphate counterpart. | [1][2] |

Biological Activity and Mechanism of Action

This compound is a potent activator of Vγ9Vδ2 T cells, the major subset of γδ T cells in human peripheral blood.[4] This activation leads to a robust immune response characterized by T cell proliferation, cytokine production, and cytotoxicity against target cells, such as tumor cells.[4][5]

In Vitro Activity

This compound induces potent stimulatory responses in Vγ9Vδ2 T cells in vitro, with a reported EC₅₀ of 0.91 nM for the release of Tumor Necrosis Factor-alpha (TNF-α).[4]

In Vivo Activity

In a study involving cynomolgus monkeys, intravenous administration of (E)-C-HDMAPP (0.02-10 mg/kg) for 15 days resulted in a significant increase in the number of circulating γδ T cells.[4] The maximal effect was observed at doses of 5 mg/kg and 10 mg/kg.[4]

Mechanism of Action: Vγ9Vδ2 T Cell Activation Signaling Pathway

The activation of Vγ9Vδ2 T cells by phosphoantigens like this compound is a complex process mediated by the butyrophilin family of proteins, specifically Butyrophilin 3A1 (BTN3A1) and Butyrophilin 2A1 (BTN2A1). The signaling cascade is initiated by the binding of the phosphoantigen to the intracellular B30.2 domain of BTN3A1 on an antigen-presenting cell (APC) or a target cell. This binding event triggers a conformational change in BTN3A1, which then interacts with BTN2A1. This altered BTN3A1/BTN2A1 complex is recognized by the Vγ9Vδ2 T cell receptor (TCR), leading to the activation of downstream signaling pathways that result in T cell proliferation, cytokine secretion, and cytotoxic activity.

References

(E)-C-HDMAPP Ammonium: A Potent Activator of Vγ9Vδ2 T Cells for Immunotherapeutic Applications

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(E)-C-HDMAPP ammonium (B1175870) is a synthetic phosphoantigen that has garnered significant interest in the field of immunology and cancer immunotherapy due to its potent and specific activation of human Vγ9Vδ2 T cells. This technical guide provides a comprehensive overview of the biological function and activity of (E)-C-HDMAPP ammonium, including its mechanism of action, quantitative activity data, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to harness the therapeutic potential of γδ T cell-mediated immunity.

Introduction

Vγ9Vδ2 T cells are a unique subset of unconventional T lymphocytes that play a crucial role in the immune surveillance of both infectious diseases and malignancies.[1] Unlike conventional αβ T cells, which recognize peptide antigens presented by major histocompatibility complex (MHC) molecules, Vγ9Vδ2 T cells are activated by small, non-peptidic phosphoantigens.[2] (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) is the most potent natural phosphoantigen, produced by a wide range of pathogenic bacteria and parasites.[3] this compound is a synthetic analog of HMBPP, designed for enhanced stability and potent biological activity.[4]

Biological Function: Mechanism of Vγ9Vδ2 T Cell Activation

The activation of Vγ9Vδ2 T cells by this compound is a cell-contact-dependent process mediated by the butyrophilin 3A1 (BTN3A1) molecule expressed on the surface of antigen-presenting cells or target cells.[2][5] The signaling cascade can be summarized as follows:

-

Intracellular Binding: (E)-C-HDMAPP, being cell-permeable, enters the target cell and binds to the intracellular B30.2 domain of BTN3A1.[6][7] This interaction is a critical initiating event in the activation cascade.

-

Conformational Change: The binding of (E)-C-HDMAPP to the B30.2 domain induces a conformational change in the BTN3A1 molecule.[6] This "inside-out" signaling alters the extracellular conformation of BTN3A1.

-

TCR Recognition: The altered conformation of BTN3A1 is then recognized by the Vγ9Vδ2 T cell receptor (TCR).[2] The butyrophilin family member BTN2A1 has been identified as a crucial partner for BTN3A1 in forming the ligand complex that is recognized by the Vγ9Vδ2 TCR.[8]

-

T Cell Activation: Engagement of the Vγ9Vδ2 TCR triggers a downstream signaling cascade within the T cell, leading to its activation. This results in cellular proliferation, the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), and the exertion of potent cytotoxic activity against target cells.[9]

Signaling Pathway Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Vγ9Vδ2 T Cells Activation Through Phosphoantigens Can Be Impaired by a RHOB Rerouting in Lung Cancer [frontiersin.org]

- 3. (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 4. Vγ9Vδ2 T cell activation by strongly agonistic nucleotidic phosphoantigens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Regulation of Human γδ T Cells by BTN3A1 Protein Stability and ATP-Binding Cassette Transporters [frontiersin.org]

- 6. Phosphoantigen-induced conformational change of butyrophilin 3A1 (BTN3A1) and its implication on Vγ9Vδ2 T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phosphoantigens glue butyrophilin 3A1 and 2A1 to activate Vγ9Vδ2 T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Isolation and expansion of pure and functional γδ T cells [frontiersin.org]

The Phosphoantigen Pathway of (E)-C-HDMAPP Ammonium: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the phosphoantigen pathway initiated by (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), a potent activator of human Vγ9Vδ2 T cells. This pathway represents a critical avenue for harnessing the power of the innate immune system for therapeutic applications in oncology and infectious diseases.

Introduction to HMBPP and Vγ9Vδ2 T Cells

(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), also referred to as (E)-C-HDMAPP ammonium, is a small phosphorylated molecule produced by a wide range of pathogenic bacteria and parasites as an intermediate in the non-mevalonate pathway of isoprenoid biosynthesis.[1][2] This pathway is absent in humans, making HMBPP a unique pathogen-associated molecular pattern (PAMP).

Human Vγ9Vδ2 T cells are a subset of γδ T cells that play a crucial role in the immune response to microbial infections and malignancy.[3][4] They are potently activated by phosphoantigens like HMBPP, exhibiting a bioactivity that is 10,000 to 10,000,000 times greater than any other natural compound, such as isopentenyl pyrophosphate (IPP).[1][3] Upon activation, these cells proliferate and exert robust effector functions, including cytotoxicity and the production of pro-inflammatory cytokines.[3][5]

The Core Signaling Pathway: An "Inside-Out" Mechanism

The activation of Vγ9Vδ2 T cells by HMBPP is a complex process that relies on the butyrophilin family of proteins, specifically Butyrophilin 3A1 (BTN3A1) and Butyrophilin 2A1 (BTN2A1).[3][6] The prevailing model for this interaction is an "inside-out" signaling mechanism.[7]

Pathway Description:

-

Internalization: HMBPP is internalized by an antigen-presenting cell (APC) or a target cell through an energy-dependent process.[7]

-

Intracellular Binding: Inside the cell, HMBPP binds to the intracellular B30.2 domain of BTN3A1.[1][8] This binding event is a critical first step in the signaling cascade.

-

Conformational Change and Heterodimerization: The binding of HMBPP to BTN3A1 induces a conformational change in the protein. This change facilitates the interaction between the intracellular domains of BTN3A1 and BTN2A1, leading to the formation of a heterodimer.[6][9]

-

Extracellular Signal: The intracellular conformational change is transmitted to the extracellular domains of the BTN3A1/BTN2A1 complex. The exact nature of this extracellular signal is still under investigation but is thought to involve a structural rearrangement that is recognizable by the Vγ9Vδ2 T cell receptor (TCR).

-

TCR Engagement and T Cell Activation: The altered extracellular conformation of the BTN3A1/BTN2A1 complex is recognized by the Vγ9Vδ2 TCR.[4] This engagement triggers a signaling cascade within the Vγ9Vδ2 T cell, leading to its activation, proliferation, and effector functions.[10][11]

HMBPP Signaling Pathway

Quantitative Data on HMBPP-Mediated Activation

The potency of HMBPP in activating Vγ9Vδ2 T cells has been quantified in numerous studies. The following tables summarize key quantitative data related to HMBPP's bioactivity.

Table 1: Bioactivity of HMBPP

| Parameter | Value | Reference |

| Bioactivity | 0.1 nM | [1] |

| Relative Potency | 10,000-10,000,000x > IPP | [1] |

| Vδ2 T Cell Activation | pico- to nanomolar concentrations | [10] |

Table 2: Cytokine Production by HMBPP-Activated Vγ9Vδ2 T Cells

| Cytokine | Condition | Observation | Reference |

| IFN-γ | HMBPP stimulation of PBMCs | Rapidly induced expression | [10] |

| IFN-γ | Co-culture with Mtb-infected macrophages | Significantly upregulated expression | [12] |

| TNF-α | Co-culture with Mtb-infected macrophages | Significantly upregulated expression | [12] |

| IL-10 | Co-culture with Mtb-infected macrophages | Down-regulated expression | [13] |

| IL-17A | Co-culture with Mtb-infected macrophages | Down-regulated expression | [13] |

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to study the HMBPP phosphoantigen pathway.

Vγ9Vδ2 T Cell Expansion Assay

Objective: To expand Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs) for functional assays.

Methodology:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend PBMCs at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and IL-2 (e.g., 5 ng/mL).[7]

-

Stimulation: Add HMBPP to the cell culture at a final concentration of 0.01 µM.[7]

-

Incubation: Culture the cells for 7-21 days, adding fresh IL-2 every 3 days.[7]

-

Purity Assessment: After the culture period, assess the percentage of Vγ9Vδ2 T cells (identified as Vγ9+ or Vδ2+ and CD3+) using flow cytometry.

-

Purification: If necessary, purify the expanded Vγ9Vδ2 T cells using negative selection magnetic beads.[7]

Cytokine Release Assay (ELISA)

Objective: To quantify the secretion of cytokines (e.g., IFN-γ, TNF-α) by HMBPP-activated Vγ9Vδ2 T cells.

Methodology:

-

Cell Co-culture: Co-culture expanded Vγ9Vδ2 T cells with target cells (e.g., tumor cell lines or infected macrophages) in the presence of varying concentrations of HMBPP.

-

Supernatant Collection: After a defined incubation period (e.g., 24-48 hours), centrifuge the plates and collect the cell-free supernatants.

-

ELISA Procedure: Perform a sandwich ELISA for the cytokine of interest according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Blocking non-specific binding sites.

-

Adding the collected supernatants and a standard curve.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate to produce a colorimetric signal.

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration in the samples by interpolating from the standard curve.

BTN3A1 Knockout using CRISPR/Cas9

Objective: To validate the essential role of BTN3A1 in HMBPP-mediated Vγ9Vδ2 T cell activation.

Methodology:

-

gRNA Design: Design and synthesize guide RNAs (gRNAs) targeting a specific exon of the BTN3A1 gene.

-

Cas9 and gRNA Delivery: Transfect the target cell line (e.g., K562) with a plasmid encoding Cas9 nuclease and the designed gRNA, or deliver the Cas9/gRNA ribonucleoprotein complex directly.

-

Clonal Selection: Select and expand single-cell clones.

-

Genotyping: Screen the clones for mutations in the BTN3A1 gene by PCR and Sanger sequencing to identify clones with frameshift mutations leading to a functional knockout.

-

Functional Validation: Confirm the loss of BTN3A1 function by assessing the inability of HMBPP to induce Vγ9Vδ2 T cell-mediated lysis or cytokine production in co-culture assays with the knockout cells.[7]

Experimental Workflow for HMBPP Studies

Conclusion

The phosphoantigen pathway initiated by HMBPP offers a potent and specific mechanism for activating the anti-tumor and anti-microbial functions of Vγ9Vδ2 T cells. A thorough understanding of the molecular interactions and cellular responses involved is crucial for the successful development of novel immunotherapies. This guide provides a foundational overview of the core pathway, quantitative data, and key experimental methodologies to aid researchers in this endeavor. Further investigation into the precise structural changes in the BTN3A1/BTN2A1 complex and the downstream signaling events within the Vγ9Vδ2 T cell will continue to illuminate this exciting field of immunology.

References

- 1. (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 2. Microbial (E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate reductase (IspH) and its biotechnological potential: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Role of Vγ9vδ2 T lymphocytes in infectious diseases [frontiersin.org]

- 4. Multifunctional immune responses of HMBPP-specific Vγ2Vδ2 T cells in M. tuberculosis and other infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ligand-induced interactions between butyrophilin 2A1 and 3A1 internal domains in the HMBPP receptor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HMBPP analog prodrugs bypass energy-dependent uptake to promote efficient BTN3A1-mediated malignant cell lysis by Vγ9Vδ2 T lymphocyte effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ligand-induced interactions between butyrophilin 2A1 and 3A1 internal domains in the HMBPP receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Multifunctional immune responses of HMBPP-specific Vγ2Vδ2 T cells in M. tuberculosis and other infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Vγ9Vδ2 T cells expanded with vitamin C combined with HMBPP in vitro inhibit intracellular Mycobacterium tuberculosis growth [frontiersin.org]

- 13. Vγ9Vδ2 T cells expanded with vitamin C combined with HMBPP in vitro inhibit intracellular Mycobacterium tuberculosis growth - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo and In Vitro Effects of (E)-C-HDMAPP Ammonium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-C-HDMAPP ammonium (B1175870) is a potent synthetic phosphoantigen that acts as a powerful activator of human Vγ9Vδ2 T cells, a subset of γδ T cells with significant implications for immunotherapy. This technical guide provides a comprehensive overview of the in vivo and in vitro effects of (E)-C-HDMAPP ammonium, detailing its mechanism of action, experimental protocols for its evaluation, and quantitative data on its biological activity. The information presented is intended to serve as a resource for researchers and professionals in the fields of immunology and drug development.

Introduction

(E)-C-HDMAPP (amonium), the pyrophosphonate form of (E)-hydroxy-dimethyl-allyl pyrophosphate ((E)-HDMAPP), is a synthetic phosphoantigen that stimulates the proliferation and effector functions of Vγ9Vδ2 T cells.[1] The pyrophosphonate moiety enhances the compound's stability against hydrolysis compared to its pyrophosphate counterpart, making it more robust for experimental and potential therapeutic applications.[1] Vγ9Vδ2 T cells are a crucial component of the innate immune system, capable of recognizing and eliminating infected or transformed cells. Their activation by phosphoantigens makes them an attractive target for novel immunotherapeutic strategies against cancer and infectious diseases.

Mechanism of Action: Vγ9Vδ2 T Cell Activation

The activation of Vγ9Vδ2 T cells by this compound is a complex process initiated by the recognition of the phosphoantigen through the butyrophilin 3A1 (BTN3A1) molecule expressed on the surface of antigen-presenting cells or target cells.[2][3]

The proposed signaling pathway is as follows:

-

This compound Uptake: The phosphoantigen enters the target cell.

-

Intracellular Binding to BTN3A1: Inside the cell, this compound binds to the intracellular B30.2 domain of the BTN3A1 protein.[3]

-

Conformational Change and Inside-Out Signaling: This binding event induces a conformational change in the BTN3A1 molecule, which is transmitted to its extracellular domain. This "inside-out" signaling mechanism is crucial for the subsequent interaction with the Vγ9Vδ2 T cell receptor (TCR).[3] All three BTN3A isoforms (BTN3A1, A2, and A3) appear to be involved in this activation process.[2]

-

Vγ9Vδ2 TCR Engagement: The altered conformation of the extracellular domain of BTN3A1, likely in conjunction with BTN2A1, is recognized by the Vγ9Vδ2 TCR on the surface of the γδ T cell.[1]

-

Downstream Signaling Cascade: Engagement of the Vγ9Vδ2 TCR triggers a downstream signaling cascade within the T cell. This cascade involves the activation of protein kinase C (PKC), which in turn leads to the phosphorylation of key signaling molecules including ERK1/2, p38 MAPK, and JNK.[4]

-

Transcription Factor Activation and Effector Functions: The activation of these MAPK pathways culminates in the activation of transcription factors such as NF-κB and AP-1.[4] These transcription factors then drive the expression of genes involved in T cell proliferation, cytokine production (e.g., TNF-α and IFN-γ), and cytotoxicity (e.g., perforin (B1180081) and granzymes).[5]

Signaling Pathway Diagram

References

- 1. Self-activation of Vγ9Vδ2 T cells by exogenous phosphoantigens involves TCR and butyrophilins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Insights Into the Regulation of γδ T Cells by BTN3A and Other BTN/BTNL in Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Butyrophilin3A proteins and Vγ9Vδ2 T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Five Layers of Receptor Signaling in γδ T-Cell Differentiation and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptome Signature of Vγ9Vδ2 T Cells Treated With Phosphoantigens and Notch Inhibitor Reveals Interplay Between TCR and Notch Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of (E)-C-HDMAPP Ammonium

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-C-HDMAPP ammonium (B1175870), also known as (E)-1-hydroxy-2-methylbut-2-enyl 4-pyrophosphonate, is a potent synthetic phosphoantigen that acts as a highly effective activator of human γδ T cells.[1][2][3][4] These immune cells play a crucial role in the body's defense against infections and malignancies. (E)-C-HDMAPP is a more stable isosteric analogue of the natural phosphoantigen (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HDMAPP). Its pyrophosphonate moiety is significantly less susceptible to chemical and enzymatic hydrolysis compared to the pyrophosphate group in HDMAPP, leading to improved stability in solution and in the vascular system.[3] This enhanced stability, combined with its potent biological activity, makes (E)-C-HDMAPP a promising candidate for the development of novel immunotherapies.

Biological Activity

(E)-C-HDMAPP stimulates Vγ9Vδ2 T cells, the major subset of γδ T cells in peripheral blood, leading to their proliferation and the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). This activation is highly potent, with an EC50 value of 0.91 nM for TNF-α release from human Vγ9Vδ2 T cells in vitro.[1][2][3] In vivo studies in non-human primates (cynomolgus monkeys) have demonstrated that intravenous administration of (E)-C-HDMAPP significantly increases the number of circulating γδ T cells.[1][2]

Quantitative Data

The following table summarizes the key quantitative data for the biological activity of (E)-C-HDMAPP ammonium.

| Parameter | Value | Species | Reference |

| EC50 (TNF-α release) | 0.91 nM | Human | [1][2][3] |

| In vivo effective dose | Starting at 0.02 mg/kg (i.v.) | Cynomolgus | [1] |

| Maximal effect in vivo | 5 mg/kg and 10 mg/kg (i.v.) | Cynomolgus | [1] |

Experimental Protocols

The following is a representative multi-step synthesis protocol for this compound, based on general methodologies for the synthesis of phosphoantigen analogues. For the exact, validated procedure, it is recommended to consult the primary literature, specifically Boëdec A, et al. J Med Chem. 2008 Mar 27;51(6):1747-54.

Materials and Reagents

-

(E)-4-hydroxy-3-methyl-but-2-en-1-ol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Dichloromethane (B109758) (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

Bis(2-cyanoethoxy) (diisopropylamino)phosphine

-

1H-Tetrazole

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Isopropylphosphonic dichloride

-

Triethylamine

-

Ammonium hydroxide (B78521) solution (28-30%)

-

Methanol

-

Ethyl acetate (B1210297)

-

Hexanes

-

Silica (B1680970) gel for column chromatography

Protocol

Step 1: Protection of (E)-4-hydroxy-3-methyl-but-2-en-1-ol

-

Dissolve (E)-4-hydroxy-3-methyl-but-2-en-1-ol in anhydrous dichloromethane (DCM).

-

Add imidazole (1.2 equivalents) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equivalents) to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexanes/ethyl acetate gradient) to yield (E)-4-(tert-butyldimethylsilyloxy)-3-methyl-but-2-en-1-ol.

Step 2: Synthesis of the Protected Pyrophosphonate Precursor

-

Dissolve the protected alcohol from Step 1 in anhydrous DCM.

-

In a separate flask, prepare the phosphitylating reagent by reacting bis(2-cyanoethoxy)(diisopropylamino)phosphine with 1H-tetrazole in anhydrous DCM.

-

Add the phosphitylating reagent to the solution of the protected alcohol and stir at room temperature for 1-2 hours.

-

To the resulting phosphite (B83602) triester, add a solution of the mono-isopropyl phosphonate (B1237965) (prepared by reacting isopropylphosphonic dichloride with water and triethylamine) and an oxidizing agent like m-CPBA at 0 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Purify the resulting protected pyrophosphonate by silica gel column chromatography.

Step 3: Deprotection and Formation of the Ammonium Salt

-

Dissolve the purified, protected pyrophosphonate from Step 2 in a solution of ammonium hydroxide in methanol.

-

Stir the mixture at room temperature for 12-16 hours to cleave both the TBDMS and the cyanoethyl protecting groups.[5][6] The cyanoethyl groups are removed via a β-elimination mechanism in the presence of ammonium hydroxide.[5][6]

-

Monitor the deprotection by an appropriate method (e.g., LC-MS or ³¹P NMR).

-

Upon complete deprotection, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by ion-exchange chromatography to yield the final product, (E)-C-HDMAPP, as the ammonium salt.

-

Lyophilize the purified product to obtain a stable, solid powder.

Visualizations

Signaling Pathway

Caption: Signaling pathway of γδ T cell activation by (E)-C-HDMAPP.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: (E)-C-HDMAPP Ammonium Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-C-HDMAPP ammonium (B1175870) (full name: (E)-1-hydroxy-2-methylbut-2-enyl 4-diphosphate, triammonium (B15348185) salt) is a potent phosphoantigen that plays a crucial role in immunology research.[1][2] It is a highly effective activator of a subset of T cells known as gamma-delta (γδ) T cells, specifically the Vγ9Vδ2 subtype.[1][3] This activation leads to the proliferation of these immune cells and the production of key signaling molecules like Tumor Necrosis Factor-alpha (TNF-α), making (E)-C-HDMAPP ammonium a valuable tool for studying immune responses, particularly in the context of cancer immunotherapy and vaccine development.[4] Understanding the solubility of this compound in various solvents is critical for the design and reproducibility of in vitro and in vivo experiments.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₂₃N₃O₇P₂ | [2][3] |

| Molecular Weight | ~311.21 g/mol | [2][3] |

| Appearance | Crystalline solid | [4] |

| CAS Number | 933030-60-5 | [2][3] |

Solubility Data

As a triammonium salt, this compound exhibits high aqueous solubility due to the ionic interactions between the polar phosphate (B84403) groups and water molecules.[5] Detailed quantitative solubility data in a wide range of organic solvents is not extensively published. However, the available data and qualitative descriptions are summarized below.

| Solvent | Solubility | Notes |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 mg/mL | This is a commonly used buffer for biological experiments. |

| Water | High | The compound is a triammonium salt, which generally confers high aqueous solubility.[5] |

| Dimethyl Sulfoxide (DMSO) | Information not available. | Researchers may need to determine the solubility for their specific experimental needs. |

| Ethanol | Information not available. | Researchers may need to determine the solubility for their specific experimental needs. |

| Methanol | Information not available. | Researchers may need to determine the solubility for their specific experimental needs. |

Protocols

General Protocol for Preparing Aqueous Stock Solutions

This protocol describes the preparation of a 1 mg/mL stock solution in PBS (pH 7.2).

Materials:

-

This compound solid

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.2

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Aseptically weigh the desired amount of this compound solid.

-

Transfer the solid to a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile PBS (pH 7.2) to achieve a final concentration of 1 mg/mL.

-

Vortex the solution until the solid is completely dissolved.

-

Visually inspect the solution to ensure there are no undissolved particulates.

-

The stock solution is ready for use in downstream applications. For storage, it is recommended to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Experimental Protocol for Determining Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method to determine the solubility of this compound in a solvent of interest.[6]

Materials:

-

This compound solid

-

Solvent of interest (e.g., DMSO, Ethanol, cell culture media)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Procedure:

-

Add an excess amount of this compound solid to a vial. The presence of undissolved solid is crucial.

-

Add a known volume of the solvent of interest to the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

After incubation, visually confirm the presence of undissolved solid.

-

Separate the saturated solution from the excess solid by centrifugation at high speed.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microparticles.

-

Quantify the concentration of this compound in the clear, filtered supernatant using a validated analytical method such as HPLC.

-

The experiment should be performed in triplicate to ensure accuracy.

Visualizations

Caption: Workflow for determining equilibrium solubility.

Caption: this compound signaling pathway.

References

- 1. Transcriptome Signature of Vγ9Vδ2 T Cells Treated With Phosphoantigens and Notch Inhibitor Reveals Interplay Between TCR and Notch Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Apoptosis | 933030-60-5 | Invivochem [invivochem.com]

- 3. Generation of effector Vγ9Vδ2 T cells and evaluation of their response to phosphoantigen-loaded cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for (E)-C-HDMAPP Ammonium Salt in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-C-HDMAPP (ammonium salt), also known as (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate triammonium (B15348185) salt, is a potent phosphoantigen that stimulates the proliferation of γδ-T lymphocytes.[1][2] As the pyrophosphonate form of (E)-HDMAPP, it exhibits enhanced stability in solution and in vascular circulation due to its resistance to chemical and enzymatic hydrolysis.[1][3][4] This makes it a valuable tool for in vitro and in vivo studies of γδ-T cell activation and for the development of immunotherapeutic strategies.[2] (E)-C-HDMAPP ammonium (B1175870) salt potently activates Vγ9Vδ2 T cells and stimulates the synthesis of tumor necrosis factor (TNF-α).[1][4][5]

These application notes provide detailed protocols for the preparation and use of (E)-C-HDMAPP ammonium salt for cell culture experiments.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound salt is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄O₇P₂ • 3NH₄ | [1] |

| Formula Weight | 311.2 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Solubility | 10 mg/mL in PBS (pH 7.2) | [1][3] |

| Purity | ≥95% | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 4 years at -20°C | [1] |

Biological Activity

This compound salt is a highly potent activator of a specific subset of T cells. Its biological activity is summarized in the table below.

| Parameter | Value | Cell Type |

| EC₅₀ for Vγ9Vδ2 T cell binding | 0.39 nM | Vγ9Vδ2 T cells |

| IC₅₀ for TNF-α synthesis stimulation | 0.91 nM | γδ-T lymphocytes[1][4] |

Experimental Protocols

Protocol 1: Preparation of this compound Salt Stock Solution

This protocol describes the preparation of a sterile stock solution of this compound salt for use in cell culture.

Materials:

-

This compound salt powder

-

Sterile phosphate-buffered saline (PBS), pH 7.2

-

Sterile microcentrifuge tubes

-

Sterile 0.22 µm syringe filter

Procedure:

-

Aseptic Technique: Perform all steps in a biological safety cabinet using sterile techniques to prevent microbial contamination.[6]

-

Weighing: Carefully weigh the desired amount of this compound salt powder. Due to the small quantities often required, it is advisable to weigh the compound outside the cabinet and immediately transfer it to the sterile environment.[6]

-

Dissolution: Dissolve the powder in sterile PBS (pH 7.2) to a desired stock concentration. A common stock concentration is 1 mg/mL. Given its solubility of 10 mg/mL in PBS, this should dissolve readily.[1][3] To enhance solubility, the tube can be gently warmed to 37°C and vortexed or sonicated for a short period.[3]

-

Sterilization: Filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile microcentrifuge tube to ensure sterility.[6]

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7] Store the aliquots at -20°C. For long-term storage (up to 6 months), -80°C is recommended.[3]

Protocol 2: Treatment of Cells with this compound Salt

This protocol outlines the general procedure for treating cells in culture with the prepared this compound salt stock solution.

Materials:

-

Cultured cells (e.g., peripheral blood mononuclear cells containing γδ-T cells)

-

Complete cell culture medium appropriate for the cell type

-

Prepared sterile stock solution of this compound salt

-

Sterile multi-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells at the desired density in a multi-well plate. The optimal seeding density will depend on the cell type and the duration of the experiment.[8]

-

Preparation of Working Solution: Dilute the stock solution of this compound salt to the desired final concentration in complete cell culture medium. It is crucial to prepare this working solution fresh for each experiment.

-

Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound salt. Include appropriate controls, such as a vehicle control (medium with the same amount of PBS used for dilution).

-

Incubation: Incubate the cells for the desired period at 37°C in a humidified incubator with 5% CO₂. The incubation time will vary depending on the specific assay being performed.

-

Downstream Analysis: Following incubation, proceed with the desired downstream analysis, such as assessing cell proliferation, cytokine production (e.g., TNF-α), or cytotoxicity.

Visualizations

Signaling Pathway of γδ-T Cell Activation

The following diagram illustrates the proposed signaling pathway for the activation of Vγ9Vδ2 T cells by phosphoantigens like (E)-C-HDMAPP.

Caption: Proposed mechanism of Vγ9Vδ2 T cell activation by (E)-C-HDMAPP.

Experimental Workflow for Cell Culture Preparation

The diagram below outlines the general workflow for preparing this compound salt for cell culture experiments.

Caption: Workflow for preparing (E)-C-HDMAPP for cell culture.

References

- 1. netascientific.com [netascientific.com]

- 2. Buy HDMAPP (ammonium salt) | 443892-56-6 | >98% [smolecule.com]

- 3. glpbio.cn [glpbio.cn]

- 4. caymanchem.com [caymanchem.com]

- 5. Buy HDMAPP (ammonium salt) [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | Apoptosis | 933030-60-5 | Invivochem [invivochem.com]

- 8. bitesizebio.com [bitesizebio.com]

In vitro assay for testing (E)-C-HDMAPP ammonium activity

Application Notes & Protocols

Topic: In Vitro Assay for Testing (E)-C-HDMAPP Ammonium (B1175870) Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E)-C-HDMAPP ammonium is a potent synthetic phosphoantigen that acts as a highly effective activator of human Vγ9Vδ2 T cells.[1] These cells are a subset of γδ T lymphocytes that play a crucial role in the immune response to microbial infections and malignancy. The activation of Vγ9Vδ2 T cells by this compound leads to a cascade of downstream signaling events, culminating in the production and release of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).[1][2] This document provides a detailed protocol for an in vitro assay to quantify the bioactivity of this compound by measuring TNF-α release from isolated human Vγ9Vδ2 T cells.

Signaling Pathway of Vγ9Vδ2 T Cell Activation

The activation of Vγ9Vδ2 T cells by phosphoantigens such as this compound is a complex process mediated by the butyrophilin 3A1 (BTN3A1) molecule.[3][4] The intracellular B30.2 domain of BTN3A1 binds to the phosphoantigen, inducing a conformational change in the extracellular domain of BTN3A1.[4] This altered conformation is then recognized by the Vγ9Vδ2 T cell receptor (TCR), leading to T cell activation, proliferation, and cytokine production.[3][4]

Experimental Workflow

The following diagram outlines the major steps of the in vitro assay for determining this compound activity.

Data Presentation

The following tables summarize representative quantitative data for the dose-dependent release of TNF-α from Vγ9Vδ2 T cells upon stimulation with this compound.

Table 1: Dose-Response of this compound on TNF-α Release

| This compound (nM) | Mean TNF-α (pg/mL) | Standard Deviation (pg/mL) |

| 0.00 | 50 | 15 |

| 0.01 | 150 | 25 |

| 0.10 | 450 | 40 |

| 1.00 | 1200 | 110 |

| 10.00 | 2500 | 200 |

| 100.00 | 3500 | 280 |

| 1000.00 | 3800 | 300 |

Table 2: Summary of Potency

| Compound | EC50 (nM) |

| This compound | 0.91 |

Experimental Protocols

Protocol 1: Isolation and Expansion of Human Vγ9Vδ2 T Cells

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Ficoll-Paque PLUS

-

Phosphate-Buffered Saline (PBS)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Human IL-2

-

Anti-human Vδ2 TCR antibody (PE-conjugated)

-

Anti-PE MicroBeads

-

MACS separation columns and magnet

Procedure:

-

PBMC Isolation: Isolate PBMCs from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.

-

Vγ9Vδ2 T Cell Labeling: Resuspend PBMCs in MACS buffer and incubate with PE-conjugated anti-human Vδ2 TCR antibody for 30 minutes at 4°C.

-

Magnetic Labeling: Wash the cells and resuspend in MACS buffer. Add Anti-PE MicroBeads and incubate for 15 minutes at 4°C.

-

Magnetic Separation: Wash the cells and apply them to a MACS column placed in a magnetic field. Collect the magnetically labeled Vγ9Vδ2 T cells.

-

Cell Expansion: Culture the isolated Vγ9Vδ2 T cells in complete RPMI-1640 medium supplemented with human IL-2 (1000 U/mL). Expand the cells for 10-14 days, adding fresh medium and IL-2 every 2-3 days.

Protocol 2: this compound Stimulation and TNF-α Release Assay

Materials:

-

Expanded human Vγ9Vδ2 T cells

-

This compound

-

Complete RPMI-1640 medium

-

96-well cell culture plates

-

Human TNF-α ELISA kit

Procedure:

-

Cell Plating: Seed the expanded Vγ9Vδ2 T cells into a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.

-

Compound Preparation: Prepare a serial dilution of this compound in complete RPMI-1640 medium. A suggested concentration range is 0.01 nM to 1000 nM.

-

Cell Stimulation: Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium only).

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 48 hours.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatant for TNF-α analysis.

Protocol 3: Quantification of TNF-α by ELISA

Procedure:

Follow the instructions provided with the commercial Human TNF-α ELISA kit. A general procedure is outlined below:

-

Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate and add the collected cell culture supernatants and TNF-α standards to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

-

Streptavidin-HRP: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature in the dark.

-

Substrate Development: Wash the plate and add the TMB substrate. Incubate for 15-30 minutes at room temperature in the dark.

-

Stop Reaction: Add the stop solution to each well.

-

Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve from the TNF-α standards and determine the concentration of TNF-α in the samples. Plot the TNF-α concentration against the log of the this compound concentration to determine the EC50 value.

References

- 1. Transcriptome Signature of Vγ9Vδ2 T Cells Treated With Phosphoantigens and Notch Inhibitor Reveals Interplay Between TCR and Notch Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of TNF-alpha by human V gamma 9V delta 2 T cells via engagement of Fc gamma RIIIA, the low affinity type 3 receptor for the Fc portion of IgG, expressed upon TCR activation by nonpeptidic antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphoantigen Presentation to TCR γδ Cells, a Conundrum Getting Less Gray Zones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

Application Notes & Protocols for Preclinical Evaluation of (E)-C-HDMAPP Ammonium

Disclaimer: The compound "(E)-C-HDMAPP ammonium" is not referenced in publicly available scientific literature. The following application notes are based on the scientific inference that the compound's nomenclature suggests it is a phosphoantigen, a class of molecules that includes (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP).[1][2][3][4] Phosphoantigens are potent activators of a specific human immune cell subset known as Vγ9Vδ2 T cells.[3][4][5][6] These cells are recognized for their role in immune surveillance against tumors and infectious agents.[6][7][8] The protocols provided are therefore tailored for a Vγ9Vδ2 T cell agonist.

Application Notes: Animal Model Selection

The preclinical evaluation of a human Vγ9Vδ2 T cell agonist like the putative (E)-C-HDMAPP ammonium (B1175870) presents a unique challenge: common rodent models such as mice and rats lack a functionally equivalent Vγ9Vδ2 T cell population.[9][10] Therefore, specialized animal models are required to assess the compound's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety. The primary recommended models are humanized mice for efficacy and PK/PD studies, and non-human primates (NHPs) for comprehensive PK/PD and safety evaluations.

Humanized Mouse Models

Humanized mice are immunodeficient animals engrafted with human immune system components, providing an invaluable in vivo platform for studying human-specific immunotherapies.[11][12][13]

-

Model Description: Severe combined immunodeficient (SCID) mice, most commonly NOD-scid gamma (NSG) strains, are engrafted with human CD34+ hematopoietic stem cells (HSCs) or peripheral blood mononuclear cells (PBMCs).[14][15] HSC-engrafted mice develop a multi-lineage human immune system over several months, including Vγ9Vδ2 T cells, making them suitable for long-term studies.[11][15] PBMC-engrafted models offer rapid immune reconstitution but are limited to short-term studies due to the risk of Graft-versus-Host Disease (GvHD).[11][14]

-

Application: These models are the gold standard for in vivo efficacy testing.[12] Human tumor cells (either from cell lines in a Cell-Line-Derived Xenograft, CDX, model or from patients in a Patient-Derived Xenograft, PDX, model) can be implanted to assess the anti-tumor activity of this compound in the context of a human immune system.[12][13]

-

Key Readouts:

Non-Human Primate (NHP) Models

NHPs, such as cynomolgus or rhesus macaques, possess a Vγ9Vδ2 T cell population that is functionally analogous to that in humans, making them a highly relevant translational model.

-

Model Description: Healthy, purpose-bred NHPs are used for these studies. Their Vγ9Vδ2 T cells respond to phosphoantigens like HMBPP, often in combination with low-dose interleukin-2 (B1167480) (IL-2) to support T cell expansion.[2]

-

Application: NHPs are crucial for evaluating the pharmacokinetics, pharmacodynamics, and, most importantly, the safety and toxicology of novel phosphoantigens before human clinical trials.[16][17] They can help identify potential target organs for toxicity and establish a safe starting dose for first-in-human studies.[16][18]

-

Key Readouts:

Data Presentation

Quantitative data from preclinical studies should be summarized to facilitate comparison and interpretation.

Table 1: In Vitro Potency of Vγ9Vδ2 T Cell Agonists

| Compound | Assay | Target Cells | EC50 (nM) | Hill Slope | Reference |

|---|---|---|---|---|---|

| HMBPP | IFN-γ Secretion | K562 Leukemia Cells | 0.06 | - | [21] |

| C-HMBPP (stable analog) | IFN-γ Secretion | K562 Leukemia Cells | 8.4 - 100+ µM (time-dependent) | 0.71 | [22][23] |

| Zoledronate | IFN-γ Secretion | K562 Leukemia Cells | ~500 | > 2 | [10][21] |

| HMBP Pro-drug 5b | IFN-γ Secretion | Bladder Cancer Cells | 0.45 | - |[21] |

Table 2: Example In Vivo Pharmacodynamic Data in NHPs

| Treatment Group | Parameter | Day 0 (baseline) | Day 7 (peak) | Day 21 | Reference |

|---|---|---|---|---|---|

| HMBPP + IL-2 | Absolute Vγ2Vδ2 T cells/µl blood | < 10 | > 1000 | ~100 | [2] |

| HMBPP + IL-2 | % Vγ2Vδ2 of CD3+ T cells | < 0.5% | ~40% | ~5% | [2] |

| IL-2 only | Absolute Vγ2Vδ2 T cells/µl blood | < 10 | < 50 | < 20 |[2] |

Experimental Protocols

Protocol: Anti-Tumor Efficacy in Humanized Mice

This protocol outlines a study to evaluate the anti-tumor efficacy of this compound in an HSC-engrafted humanized mouse model bearing a human tumor xenograft.

-

Model Generation:

-

Acquire immunodeficient mice (e.g., NSG mice, 6-8 weeks old).

-

Engraft mice with human CD34+ HSCs. Allow 12-16 weeks for robust human immune system reconstitution.

-

Confirm human immune cell engraftment (human CD45+ cells > 25%) via flow cytometry of peripheral blood.[14]

-

-

Tumor Implantation:

-

Implant human tumor cells (e.g., 5 x 10^6 Daudi lymphoma cells) subcutaneously into the flank of each mouse.[24]

-

Monitor tumor growth using caliper measurements. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).

-

-

Treatment Administration:

-

Group 1 (Vehicle Control): Administer vehicle (e.g., saline) on the same schedule as the treatment group.

-

Group 2 (Treatment): Administer this compound at a predetermined dose and schedule (e.g., 10 mg/kg, intravenously, twice weekly for 3 weeks).

-

(Optional) Group 3 (Positive Control): Administer a known Vγ9Vδ2 T cell agonist if available.

-

-

Monitoring and Endpoints:

-

Measure tumor volume and body weight 2-3 times per week.[12]

-

Collect peripheral blood weekly for pharmacodynamic analysis (flow cytometry for Vγ9Vδ2 T cell frequency and activation markers like CD69).[10][25]

-

Euthanize mice when tumors exceed a predetermined size (e.g., 2000 mm³) or upon signs of significant morbidity.

-

-

Terminal Analysis:

-

At the end of the study, collect tumors and spleens.

-

Perform histological analysis on tumors to assess immune cell infiltration (e.g., IHC for human CD3).

-

Analyze immune cell populations in the spleen and tumor via multi-color flow cytometry.

-

Protocol: Pharmacodynamic & Safety Study in NHPs

This protocol is designed to assess the activation of Vγ9Vδ2 T cells and the general safety profile of this compound in cynomolgus macaques.

-

Animal Selection and Baseline:

-

Select healthy, adult cynomolgus monkeys.

-

Acclimate animals and collect baseline data, including complete blood counts (CBC), serum chemistry, and baseline immune cell profiles via flow cytometry from peripheral blood.

-

-

Dosing and Groups:

-

Randomize animals into groups (n=3-4 per group).

-

Group 1 (Vehicle Control): Administer vehicle.

-

Group 2 (Low Dose): Administer this compound at dose X.

-

Group 3 (High Dose): Administer this compound at dose Y.

-

(Optional) Co-administer low-dose IL-2 (e.g., 100,000 U/kg) to support T cell proliferation, as is common in such studies.[2][10]

-

-

Sample Collection and Monitoring:

-

Perform daily clinical observations for signs of toxicity.

-

Collect blood at multiple time points (e.g., pre-dose, 2h, 6h, 24h, 48h, Day 7, Day 14, Day 21) for PK, PD, and safety analysis.

-

-

Pharmacodynamic Analysis:

-

Use multi-color flow cytometry to quantify the absolute number and percentage of Vγ9Vδ2 T cells.

-

Measure expression of activation markers (e.g., CD69, CD25) and cytotoxic markers (e.g., perforin, granzyme B) on Vγ9Vδ2 T cells.[2][26]

-

Measure serum cytokine levels (e.g., IFN-γ, TNF-α) to monitor immune activation and assess risk of cytokine release syndrome.[18]

-

-

Safety & Toxicology Analysis:

Visualization: Diagrams

Signaling Pathway

Caption: Vγ9Vδ2 T cell activation by a phosphoantigen like this compound.

Experimental Workflow

Caption: Experimental workflow for an anti-tumor efficacy study in humanized mice.

References

- 1. Transcriptome Signature of Vγ9Vδ2 T Cells Treated With Phosphoantigens and Notch Inhibitor Reveals Interplay Between TCR and Notch Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prolonged (E)-4-Hydroxy-3-Methyl-But-2-Enyl Pyrophosphate-Driven Antimicrobial and Cytotoxic Responses of Pulmonary and Systemic Vγ2Vδ2 T Cells in Macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Opportunities and challenges in development of phosphoantigens as Vγ9Vδ2 T cell agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Molecules and Mechanisms Implicated in the Peculiar Antigenic Activation Process of Human Vγ9Vδ2 T Cells [frontiersin.org]

- 9. In Vivo PET Tracking of 89Zr-Labeled Vγ9Vδ2 T Cells to Mouse Xenograft Breast Tumors Activated with Liposomal Alendronate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adoptively transferred Vγ9Vδ2 T cells show potent antitumor effects in a preclinical B cell lymphomagenesis model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Humanized Mice in Immuno-Oncology Research: Progress & Challenges - Creative Biolabs [creative-biolabs.com]

- 12. Humanized Mouse Models for Immuno-Oncology Research - InnoSer [innoserlaboratories.com]

- 13. Humanized mouse models for immuno-oncology research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Humanized Immune Mouse Models: Emerging Applications for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. blog.crownbio.com [blog.crownbio.com]

- 16. cddf.org [cddf.org]

- 17. google.com [google.com]

- 18. Preclinical Toxicology Service for Cancer Vaccine - Creative Biolabs [creative-biolabs.com]

- 19. iitri.org [iitri.org]

- 20. Preclinical Immunotoxicology Research | Altasciences [altasciences.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. A power law function describes the time- and dose-dependency of Vγ9Vδ2 T cell activation by phosphoantigens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A power law function describes the time- and dose-dependency of Vγ9Vδ2 T cell activation by phosphoantigens - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis of a phosphoantigen prodrug that potently activates Vγ9Vδ2 T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. JCI Insight - Adoptively transferred Vγ9Vδ2 T cells show potent antitumor effects in a preclinical B cell lymphomagenesis model [insight.jci.org]

- 26. researchgate.net [researchgate.net]

Application Notes and Protocols for Flow Cytometry Analysis of γδ T Cells Following (E)-4-Hydroxy-3-methyl-but-2-enyl Pyrophosphate (C-HDMAPP) Stimulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human γδ T cells are a unique subset of unconventional T lymphocytes that play a crucial role in both innate and adaptive immunity. The major circulating subset, Vγ9Vδ2 T cells, can be potently activated by small non-peptide phosphoantigens, such as (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (C-HDMAPP), which is a metabolite produced by many pathogens and tumor cells. This activation is mediated through the butyrophilin family of molecules, specifically BTN3A1 and BTN2A1, and is independent of major histocompatibility complex (MHC) presentation. Upon activation, Vγ9Vδ2 T cells exhibit robust effector functions, including proliferation, cytokine production, and cytotoxicity against infected or malignant cells.

These application notes provide a comprehensive guide to the analysis of γδ T cell activation following stimulation with C-HDMAPP ammonium (B1175870) salt using multiparameter flow cytometry. Detailed protocols for peripheral blood mononuclear cell (PBMC) isolation, γδ T cell stimulation, and subsequent immunophenotyping are provided, along with expected quantitative outcomes and a visualization of the underlying signaling pathway.

Data Presentation

Table 1: Expected Phenotypic and Functional Changes in Vγ9Vδ2 T Cells After C-HDMAPP Stimulation